![molecular formula C6H11N3O3 B11821283 1-Morpholin-4-yl-2-nitroethenamine](/img/structure/B11821283.png)
1-Morpholin-4-yl-2-nitroethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-nitroethenamine is a chemical compound characterized by the presence of a morpholine ring and a nitroethenamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-2-nitroethenamine typically involves a multi-step process. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to form 1-(morpholin-4-yl)propane-1,2-dione. This intermediate is then reacted with 4-allylthiosemicarbazide in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Morpholin-4-yl-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include nitroso derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-nitroethenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antioxidant.
Industry: Used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-nitroethenamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species, which can modulate biological pathways. The morpholine ring can interact with various proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Morpholin-4-yl)propane-1,2-dione: Shares the morpholine ring but lacks the nitro group.
4-Allylthiosemicarbazide: Contains a similar thiosemicarbazone group but lacks the morpholine ring
Uniqueness
1-Morpholin-4-yl-2-nitroethenamine is unique due to the combination of the morpholine ring and the nitroethenamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11N3O3 |
---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-nitroethenamine |
InChI |
InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2 |
InChI-Schlüssel |
KYWOXJAUDNZQRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=C[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.